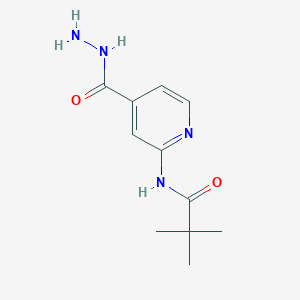

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Übersicht

Beschreibung

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a hydrazinocarbonyl group attached to a pyridine ring, along with a dimethyl-propionamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazinocarbonyl intermediate. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazide group participates in condensation with carbonyl compounds to form hydrazones:

Mechanism :

Cyclization and Heterocycle Formation

The hydrazide moiety facilitates cyclization to form nitrogen-containing heterocycles:

Example Reaction :

Coordination Chemistry

The pyridine nitrogen and hydrazide oxygen act as ligands for metal complexes:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Ethanol/water, room temperature. | Octahedral or square-planar geometries. | Catalysis or bioimaging agents. |

Key Insight :

The bulky pivalamide group introduces steric hindrance, influencing ligand geometry and reactivity.

Functional Group Transformations

Pharmaceutical Relevance

- Antiviral Activity : Acts as a precursor for thiourea derivatives targeting herpesviruses (e.g., HSV-1, HCMV) .

- HIV Inhibition : Modulates CCR5 chemokine receptors, preventing viral entry .

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Hydrazone Formation | Aldehydes/ketones | RCH=N-NHCO-pyridinyl-pivalamide | Drug intermediates |

| Thiourea Synthesis | Isothiocyanates | Thiosemicarbazides | Antiviral agents |

| Metal Coordination | Cu²⁺/Fe³⁺ | Metal complexes | Catalysis |

| Cyclization | CS₂/Thiophosgene | Thiadiazoles | Antimicrobials |

Wissenschaftliche Forschungsanwendungen

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Hydrazinocarbonyl-pyridin-2-yl)acetamide

- N-(4-Hydrazinocarbonyl-pyridin-2-yl)benzamide

- N-(4-Hydrazinocarbonyl-pyridin-2-yl)butyramide

Uniqueness

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the dimethyl-propionamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biologische Aktivität

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 470463-39-9) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H16N4O2

- Molecular Weight : 236.27 g/mol

- Synonyms : N-(4-(hydrazinecarbonyl)pyridin-2-yl)-2,2-dimethylpropanamide

The compound features a hydrazine moiety attached to a pyridine ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine functional group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the pyridine ring may facilitate interactions with specific receptors or enzymes involved in metabolic pathways.

Biological Activities

-

Antitumor Activity :

- Studies have indicated that compounds containing hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar hydrazine-based compounds have shown promise in inhibiting cell proliferation by inducing cell cycle arrest and apoptosis through ROS generation .

- Antibacterial Properties :

- Neuroprotective Effects :

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-[4-(hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)10(17)14-8-6-7(4-5-13-8)9(16)15-12/h4-6H,12H2,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWBXPIEWGXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590309 | |

| Record name | N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-39-9 | |

| Record name | N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.